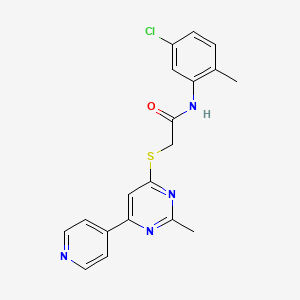

N-(5-chloro-2-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide

Description

This compound belongs to the thioacetamide class, characterized by a pyrimidine core substituted with a pyridinyl group and a thioacetamide-linked aryl moiety. Its structure includes:

- 2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl: Contributes to π-π stacking and hydrogen-bonding interactions.

- Thioacetamide bridge: Modulates solubility and metabolic stability.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4OS/c1-12-3-4-15(20)9-16(12)24-18(25)11-26-19-10-17(22-13(2)23-19)14-5-7-21-8-6-14/h3-10H,11H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJDAPSPRZZLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=NC(=C2)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

- Chemical Formula : CHClNOS

- Molecular Weight : 384.9 g/mol

- CAS Number : 1251606-07-1

The compound exhibits its biological activity through several mechanisms, primarily by interacting with specific molecular targets in cellular pathways.

- Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, similar to other pyrimidine derivatives. For instance, modifications in the structure have shown enhanced potency against CSNK2A2, a kinase involved in various cellular processes including cell growth and proliferation .

- Anti-inflammatory Activity : The compound has been associated with significant anti-inflammatory effects. In vitro assays demonstrated its ability to suppress COX-2 activity, with IC values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential use in treating inflammatory conditions.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to range from 4.69 to 22.9 µM against Gram-positive bacteria, and it also showed antifungal activity against Candida albicans .

Biological Activity Data Table

| Biological Activity | IC / MIC (µM) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.01 | |

| Antimicrobial (B. subtilis) | 4.69 | |

| Antifungal (C. albicans) | 16.69 |

Case Studies and Research Findings

- In Vivo Studies : In animal models, the compound demonstrated reduced inflammation in carrageenan-induced paw edema assays, indicating its potential as an anti-inflammatory agent . The study highlighted a significant decrease in pro-inflammatory cytokines.

- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to target proteins involved in inflammatory responses and cancer progression. The binding affinity was comparable to known inhibitors, suggesting a promising therapeutic profile .

- ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for this compound, supporting further development as a therapeutic agent .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to N-(5-chloro-2-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide. For instance, derivatives with pyrimidine and pyridine cores have shown significant inhibition of viral protein-protein interactions, which are crucial for viral replication. In particular, compounds designed from these frameworks exhibited micromolar inhibitory concentrations (IC50 values in the range of 36 μM), indicating promising antiviral activity against influenza viruses .

Anticancer Research

The compound's structure suggests potential applications in cancer treatment. Pyrimidine derivatives have been extensively studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For example, modifications on the pyrimidine ring have led to the discovery of selective inhibitors targeting DNA-dependent protein kinase (DNA-PK), which plays a critical role in DNA repair mechanisms in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy. Variations in the side chains and core structures can significantly influence its biological activity. For instance, introducing different substituents on the pyridine or pyrimidine rings can enhance binding affinity to target proteins or improve solubility profiles .

Case Studies and Research Findings

- Antiviral Efficacy : A study reported that a related compound demonstrated effective inhibition of the PA-PB1 interaction in influenza virus, leading to reduced viral replication rates. The compound's EC50 was determined to be 39 μM in plaque reduction assays, showcasing its potential as an antiviral agent .

- Kinase Inhibition : Another investigation into similar compounds revealed that modifications led to enhanced selectivity for DNA-PK inhibitors, with some derivatives exhibiting potent anticancer activity by inducing apoptosis in cancer cell lines .

- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with biological targets at the molecular level. Docking simulations indicated favorable binding modes with key residues in target proteins, supporting further experimental validation .

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes reactions typical of thioacetamides and heterocycles:

1.1 Nucleophilic Substitution

The thioether (-S-) group is susceptible to nucleophilic attack under basic conditions, potentially forming disulfide bonds or thiol intermediates.

1.2 Hydrolysis

Amide hydrolysis under acidic/basic conditions may yield carboxylic acid derivatives, depending on reaction severity.

1.3 Oxidation

The pyrimidine ring and thioether may undergo oxidation, forming oxo or sulfoxide derivatives under appropriate conditions (e.g., peroxide reagents).

1.4 Ligand Exchange

Pyridin-4-yl substituents on the pyrimidine ring could participate in metal coordination, enabling applications in catalysis or sensing.

Mechanistic Insights

Research on structurally similar compounds provides clues about potential reactivity:

3.1 Thioether Reactivity

In thieno[2,3-d]pyrimidine analogs, thioether groups participate in sulfanylation reactions, forming disulfides or thiol derivatives under oxidative conditions .

3.2 Pyrimidine Ring Stability

The pyrimidine core resists hydrolysis under mild conditions but may undergo ring-opening under harsh acidic/basic environments.

3.3 Biological Interactions

Compounds with pyridinyl-pyrimidine motifs often exhibit kinase inhibition (e.g., DHFR inhibition in pyrido[2,3-d]pyrimidines) , suggesting potential therapeutic applications.

Analytical Data

Relevant spectral and physical data from analogous compounds :

| Property | Value/Description |

|---|---|

| 1H NMR (DMSO) | δ 2.26 (s, CH₃), 4.81 (s, OCH₂), 7.12–8.25 (m, ArH/pyridine-H), 10.19 (s, NH) |

| IR (cm⁻¹) | 1671 (CO), 1645 (CO) |

| MS (m/z) | 569 (M⁺) |

Research Gaps

-

Mechanistic Elucidation : Specific biological targets and reaction pathways remain uncharacterized.

-

Optimization : Synthesis scalability and reaction selectivity require further investigation.

Comparison with Similar Compounds

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

Epirimil, a close analog, differs in two key regions:

Aryl substituent : 3,4-dimethoxyphenyl vs. 5-chloro-2-methylphenyl.

Pyridinyl position : Pyridin-2-yl vs. pyridin-4-yl.

Key Findings :

- ADMET Profile : High predicted oral bioavailability (Lipinski’s Rule compliance), moderate blood-brain barrier permeability, and low hepatotoxicity risk .

- Mechanism : Multifactorial, involving sodium channel modulation and GABAergic enhancement .

Table 1 : Epirimil vs. Target Compound

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

- 4-chlorophenyl group : Simpler halogen substitution.

- Distyrylpyridinyl core : Increases steric bulk but reduces metabolic stability.

Key Differences :

(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

From , this compound highlights:

- Isoxazole-indole hybrid : Unique mechanism targeting ion channels.

- Pyridin-4-yl group : Shared with the target compound.

Relevance :

N-(4-(2-(((butylthio)methyl)thio)-3-cyano-6-(thiazol-2-yl)pyridin-4-yl)benzyl)acetamide

From , this compound’s thiazole-pyridine core suggests:

- Improved metabolic stability due to sulfur-rich structure.

- Lower CNS penetration compared to pyrimidine analogs .

Structural-Activity Relationship (SAR) Insights

Aryl Substituents :

- Methoxy groups (Epirimil) improve solubility but reduce logP vs. chloro-methyl groups (target compound), which may enhance target affinity .

Pyridine/Pyrimidine Orientation :

- Pyridin-2-yl (Epirimil) favors sodium channel binding, while pyridin-4-yl (target) may interact with glutamate receptors .

Thioacetamide Linker :

- Critical for balancing stability and bioavailability; longer chains (e.g., butylthio in ) reduce CNS activity .

Q & A

Q. What are the critical structural features of N-(5-chloro-2-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide, and how do they influence reactivity?

The compound features a pyrimidine core substituted with a pyridinyl group, a thioether linkage, and a chlorinated acetamide moiety. These groups confer distinct electronic and steric properties:

- The pyridin-4-yl group enhances solubility and enables π-π stacking interactions in biological systems.

- The thioether bridge increases metabolic stability compared to oxygen analogs.

- The chlorinated phenyl group contributes to lipophilicity and target binding affinity. Structural analogs (e.g., ) highlight the importance of halogenation and heterocyclic substitutions for modulating bioactivity .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves multi-step protocols:

- Step 1 : Substitution reactions to introduce the pyridinyl group onto the pyrimidine ring (e.g., nucleophilic aromatic substitution under alkaline conditions) .

- Step 2 : Thioacetylation via coupling reactions (e.g., using thioglycolic acid derivatives and condensing agents like EDC/HOBt) .

- Step 3 : Final acetamide formation through condensation with 5-chloro-2-methylaniline . Key Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Solvent | DMF or DCM | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 60–80°C | Balances reaction rate and side-product formation |

| Catalysts | EDC/HOBt | Improve coupling efficiency |

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., distinguishing pyrimidine C-H from pyridine protons) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns .

- X-ray Crystallography (if applicable): Resolves conformational details, as seen in structurally related pyrimidines ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during pyrimidine functionalization?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Switching from DMF to dichloromethane reduces polarity, favoring selective substitution .

- Catalytic Additives : Using Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as demonstrated in pyridinylpyrimidine syntheses ( ) .

- Stepwise Temperature Ramping : Gradual heating from 0°C to 60°C minimizes decomposition of heat-sensitive intermediates .

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?

Computational and experimental studies on analogs (e.g., ) suggest:

- The thioacetamide group acts as a hydrogen-bond donor to catalytic residues (e.g., in methionine aminopeptidase inhibition) .

- The chlorine atom induces steric and electronic effects, blocking substrate access to active sites. Validation Methods :

- Molecular Docking : Predict binding poses using software like AutoDock Vina.

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to confirm competitive/non-competitive inhibition .

Q. How should researchers address contradictory data in biological activity studies?

Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies:

- Purity Validation : Re-characterize batches via HPLC (>95% purity threshold) .

- Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to confirm reproducibility.

- Structural Analog Comparison : Benchmark against compounds with well-documented activity (e.g., ’s fluorophenyl analogs) .

Q. What are the challenges in scaling up synthesis without compromising purity?

Scaling introduces issues like heat dissipation and solvent volume management. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.